molecular formula C13H14O5 B14654452 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- CAS No. 41098-99-1

2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo-

Cat. No.: B14654452
CAS No.: 41098-99-1
M. Wt: 250.25 g/mol
InChI Key: QRQMXGLOVKDLKV-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- is a chemical compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features multiple functional groups, including carboxylic acid, methoxy, and ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- typically involves multi-step organic reactions. One common method includes the carboxylation of 1-chloronaphthalene, followed by further functional group modifications to introduce the methoxy and ketone groups . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran under inert atmospheres .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The carboxylic acid group can participate in esterification reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and esterification reagents like alcohols and acid catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialized materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-5,8-dimethoxy-4-oxo- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized research and applications .

Properties

CAS No.

41098-99-1

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

5,8-dimethoxy-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C13H14O5/c1-17-10-3-4-11(18-2)12-8(10)5-7(13(15)16)6-9(12)14/h3-4,7H,5-6H2,1-2H3,(H,15,16)

InChI Key

QRQMXGLOVKDLKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CC(CC(=O)C2=C(C=C1)OC)C(=O)O

Origin of Product

United States

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